Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the synthesis of chiral building blocks, which are essential components in drug discovery . These building blocks can be used to create a wide variety of complex molecules with potential therapeutic applications .
Methods of Application: The reaction synthesis is high yielding overall and provides the final chiral 2-amino-3-phenylpropanol building blocks .
Results or Outcomes: The reaction synthesis provides the final chiral 2-amino-3-phenylpropanol building blocks in high enantiomeric excess . This means that the reaction produces a large amount of one enantiomer (a version of the molecule that is a mirror image of another molecule) over the other, which is important in drug discovery as different enantiomers can have different effects in the body .
Summary of the Application: The compound is used in condensation reactions, a class of reactions where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water . In this case, the compound was obtained in low yield in the condensation of ethyl pyruvate and lactic acid .
Methods of Application: The structure of the compound is determined by NMR methods and x-ray diffraction . The mechanism for formation of this 1:2 adduct from the initial 1:1 adduct is considered .
Results or Outcomes: The title compound was obtained in low yield in the condensation of ethyl pyruvate and lactic acid . Its structure is determined by NMR methods and x-ray diffraction .
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This compound is used in the synthesis of Avibactam , a novel diazabicyclooctane non-β-lactamase inhibitor . Avibactam has a unique mechanism of inhibition among β-lactamase inhibitors, which is able to bind reversibly and covalently to β-lactamase . It has been widely used in clinic and its combination with Ceftazidime (Zavicefta) has recently been approved by the EMA and FDA for treatment of complicated intra-abdominal infectious (CIAI), complicated urinary tract infectious (CUTI), hospital acquired pneumonia etc .
Methods of Application: The synthesis features a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, gave the avibactam sodium salt on a 400.0 g scale .
Results or Outcomes: The synthesis of avibactam was completed in 10 steps and 23.9% overall yield . The synthesis features a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate .
Ethyl (5S)-5-cyano-L-prolinate is a chemical compound with the molecular formula and a molecular weight of 168.19 g/mol. It is also known by several synonyms, including (5S)-5-cyano-L-proline ethyl ester and ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate. This compound features a proline backbone with a cyano group at the 5-position, which significantly influences its chemical properties and biological activities .
These reactions are essential for its utility in synthetic organic chemistry and medicinal applications .
Ethyl (5S)-5-cyano-L-prolinate exhibits notable biological activities due to its structural similarity to proline, an amino acid involved in protein synthesis. Research indicates that this compound may have:
Several synthesis methods for ethyl (5S)-5-cyano-L-prolinate have been developed:
Ethyl (5S)-5-cyano-L-prolinate finds applications in various fields:
Interaction studies of ethyl (5S)-5-cyano-L-prolinate focus on its binding affinity to various biological targets:
These interactions are crucial for understanding its therapeutic potential and mechanisms of action .
Several compounds share structural similarities with ethyl (5S)-5-cyano-L-prolinate, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Ethyl L-prolinate | L-Proline backbone | Naturally occurring amino acid derivative |
Ethyl 4-cyanobutanoate | Cyanobutanoic structure | Broader application in synthetic chemistry |
Ethyl 2-cyanoacetate | Cyanoacetic structure | Commonly used in organic synthesis |
Ethyl 3-cyanopropionate | Cyano group at the 3-position | Different reactivity profile compared to proline esters |
Ethyl (5S)-5-cyano-L-prolinate is unique due to its specific stereochemistry and the presence of both a cyano group and an ethyl ester functionality. This combination enhances its reactivity and selectivity in biological systems compared to other similar compounds .